![molecular formula C17H27N3O3S B5182061 N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5182061.png)
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely expressed in the brain, heart, and other tissues. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and cancer.
作用機序
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that is released in response to cellular stress and injury. Adenosine activates the A1 receptor, which inhibits the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. By blocking the A1 receptor, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide increases the release of these neurotransmitters, which can improve motor function, reduce seizure activity, and inhibit the growth of cancer cells.
Biochemical and physiological effects:
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. In animal models, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to increase the release of dopamine, acetylcholine, and glutamate in the brain. N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has also been shown to reduce the expression of inflammatory cytokines and increase the expression of neuroprotective factors. In addition, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to increase the heart rate and blood pressure in animal models.
実験室実験の利点と制限
One advantage of using N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of using N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Huntington's disease. Another area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Finally, further studies are needed to better understand the long-term effects of N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide on physiological processes and to optimize its pharmacological properties for clinical use.
合成法
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide can be synthesized using a multistep process starting from 3-nitrobenzoic acid. The first step involves the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid using a reducing agent such as iron powder. The 3-aminobenzoic acid is then reacted with piperidine and sulfur dioxide to form 3-(1-piperidinylsulfonyl)benzoic acid. The final step involves the reaction of 3-(1-piperidinylsulfonyl)benzoic acid with N,N-dimethylpropylamine to form N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide.
科学的研究の応用
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to improve motor function and reduce the loss of dopaminergic neurons in animal models. In epilepsy, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to reduce seizure activity and increase the seizure threshold in animal models. In cancer, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to inhibit the growth and metastasis of cancer cells in animal models.
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-19(2)11-7-10-18-17(21)15-8-6-9-16(14-15)24(22,23)20-12-4-3-5-13-20/h6,8-9,14H,3-5,7,10-13H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSSIENSOYVDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-3-(piperidin-1-ylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

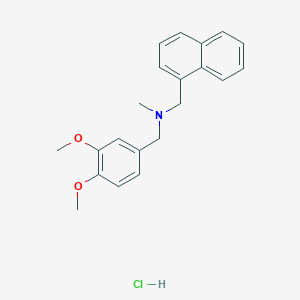
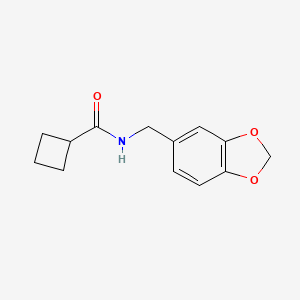
![N-isopropyl-N'-(2-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5181999.png)
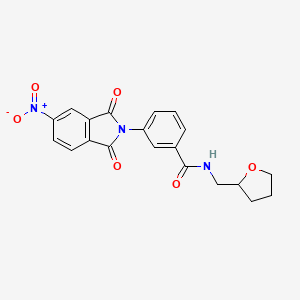
![5-nitro-N-[2-(4-propylphenoxy)ethyl]-8-quinolinamine](/img/structure/B5182016.png)
![methyl 2-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5182024.png)
![4-methoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5182032.png)
![N-allyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5182039.png)
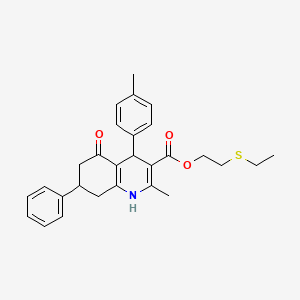
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5182065.png)
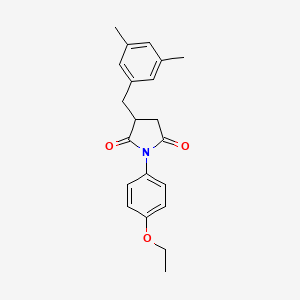
![1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5182080.png)
![4-[(anilinocarbonyl)amino]-N-{4-[(anilinocarbonyl)amino]phenyl}benzamide](/img/structure/B5182082.png)
![N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide](/img/structure/B5182086.png)